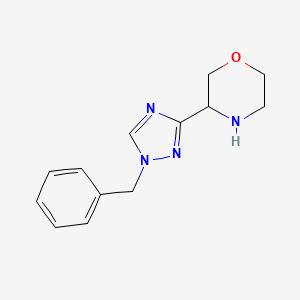
3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” is described by the InChI code 1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied in various contexts . For example, 1,2,4-triazole derivatives have been shown to have significant antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 244.3 . It is a powder at room temperature .
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives are recognized for their broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been the subject of numerous patents, indicating their significance in the preparation of new drugs. The versatility of triazole chemistry allows for structural variations leading to prototypes considered for clinical studies (Ferreira et al., 2013).
Advancements in Green Chemistry for Triazole Synthesis
The synthesis of triazoles, including environmentally friendly methods, has gained attention. Researchers have explored eco-friendly Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) for triazole synthesis. This approach is beneficial for developing new drugs and has applications in other areas due to its advantages such as shorter reaction times and higher yields (de Souza et al., 2019).
Triazole Derivatives in Antimicrobial and Anticancer Research
1,2,4-Triazole derivatives have been highlighted for their antimicrobial and anticancer activities. These compounds exhibit potent pharmacological activities and serve as core moieties for developing future drugs. Their pharmacological significance is underscored by their role in creating new therapeutic agents targeting a wide array of diseases (Verma et al., 2019).
Morpholine Derivatives in Pharmaceutical Chemistry
Morpholine derivatives, which include the morpholine moiety as seen in "3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine," are known for their diverse pharmacological profiles. These compounds have been studied for their potential in treating various diseases, highlighting the importance of such heterocyclic compounds in medicinal chemistry (Asif & Imran, 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, are known to interact with copper ions (cu+ and cu2+) in the reaction environment .
Mode of Action
The compound stabilizes copper ions (Cu+ and Cu2+) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization keeps the copper ions accessible for chemical reactions .
Biochemical Pathways
Its role in the azide-acetylene cycloaddition suggests that it may influence pathways involving copper-catalyzed reactions .
Pharmacokinetics
It is soluble in dmso and dmf , which could potentially influence its bioavailability.
Result of Action
Its role in enhancing the catalytic effect of copper ions in the azide-acetylene cycloaddition suggests that it may influence the efficiency of these reactions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-(1-Benzyl-1H-1,2,4-Triazol-3-yl)Morpholine include the presence of copper ions and the specific reaction conditions. For instance, the compound is known to stabilize copper ions without requiring an inert atmosphere or anhydrous conditions .
Biochemical Analysis
Biochemical Properties
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with topoisomerase IV, an enzyme crucial for DNA replication and cell division . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules through hydrogen bonding and van der Waals forces, affecting their structural conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, which is essential for cell division . This disruption leads to cell cycle arrest and programmed cell death. Furthermore, the compound’s impact on gene expression can result in altered cellular responses, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. For instance, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting its function . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have indicated that it remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have shown that the compound can sustain its effects on cellular function, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections . Higher doses can lead to toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can influence metabolic flux and metabolite levels, potentially affecting the compound’s overall pharmacokinetics and pharmacodynamics. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and activity. Additionally, binding to plasma proteins can affect its distribution and bioavailability in tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular responses. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
3-(1-benzyl-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWEXVHQNNNCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B1381354.png)

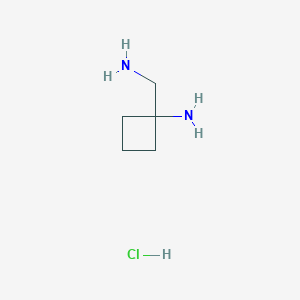
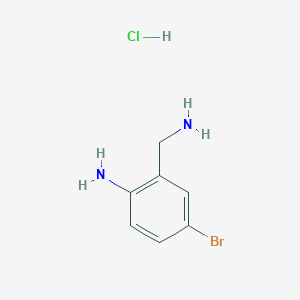

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
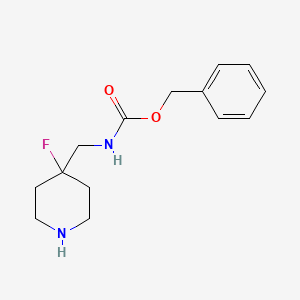

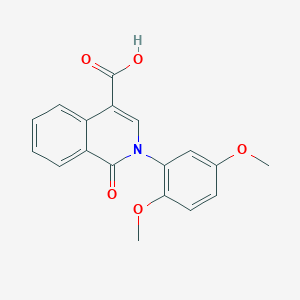
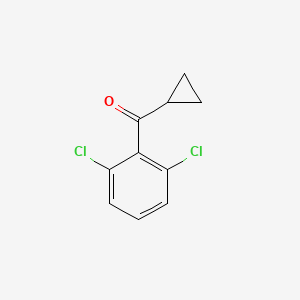
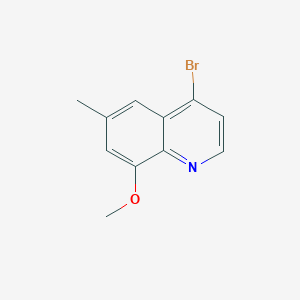
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
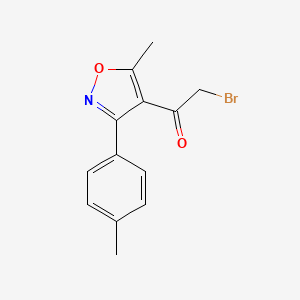
![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)
